![molecular formula C11H12O B124736 4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 140210-31-7](/img/structure/B124736.png)
4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPC or 7-oxabicyclo[4.2.0]oct-2-ene-1,3,5-trione and has a molecular formula of C10H10O3.
Wirkmechanismus
The mechanism of action of IPC is not fully understood. However, studies have shown that IPC has antioxidant properties and can scavenge free radicals. IPC has also been shown to inhibit the expression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. In addition, IPC has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Biochemical and Physiological Effects:
IPC has been shown to have several biochemical and physiological effects. IPC has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its potential as an antioxidant agent. IPC has also been shown to reduce the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. In addition, IPC has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
IPC has several advantages as a chemical compound for lab experiments. IPC is readily available and can be synthesized using several methods. IPC is also stable and can be stored for long periods. However, IPC has some limitations as a chemical compound for lab experiments. IPC is highly reactive and can react with other compounds, making it difficult to isolate and purify. IPC is also sensitive to light and heat, which can affect its stability.
Zukünftige Richtungen
There are several future directions for IPC research. One potential direction is to investigate the use of IPC as an anticancer agent. Further studies are needed to determine the efficacy of IPC in treating various types of cancer. Another potential direction is to investigate the use of IPC as an anti-inflammatory agent. Further studies are needed to determine the efficacy of IPC in treating inflammatory diseases. In addition, further studies are needed to investigate the mechanism of action of IPC and its potential applications in other fields, such as material science and organic chemistry.
Conclusion:
In conclusion, 4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPC can be synthesized using several methods and has potential applications in medicinal chemistry, material science, and organic chemistry. IPC has several biochemical and physiological effects and has potential as an antioxidant, anti-inflammatory, and anticancer agent. IPC has several advantages as a chemical compound for lab experiments, but also has some limitations. Further studies are needed to investigate the potential applications of IPC in various fields and to determine its mechanism of action.
Synthesemethoden
IPC can be synthesized using several methods, including the Diels-Alder reaction, the Claisen rearrangement, and the Michael addition reaction. The Diels-Alder reaction involves the reaction of isoprene with maleic anhydride in the presence of a catalyst to form the IPC compound. The Claisen rearrangement involves the reaction of a β-keto ester with a metal alkoxide to form the IPC compound. The Michael addition reaction involves the reaction of a β-keto ester with an enamine to form the IPC compound.
Wissenschaftliche Forschungsanwendungen
IPC has potential applications in several fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, IPC has been shown to have anti-inflammatory and antioxidant properties. IPC has also been shown to have potential as an anticancer agent. In material science, IPC has been used as a building block for the synthesis of novel polymers. In organic chemistry, IPC has been used as a starting material for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
140210-31-7 |
|---|---|
Produktname |
4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one |
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
4-propan-2-ylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C11H12O/c1-7(2)8-3-4-9-6-11(12)10(9)5-8/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
LLRRKALXKHEMRS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CC2=O)C=C1 |
Kanonische SMILES |
CC(C)C1=CC2=C(CC2=O)C=C1 |
Synonyme |
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






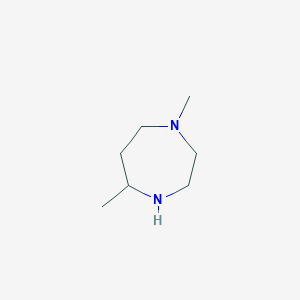
![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one](/img/structure/B124677.png)
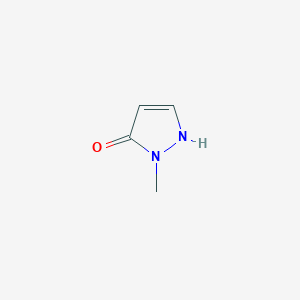
![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)
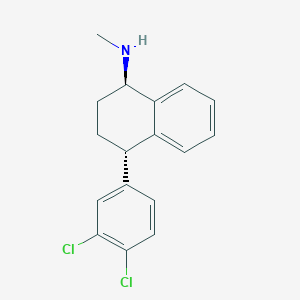
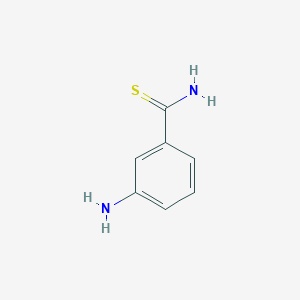
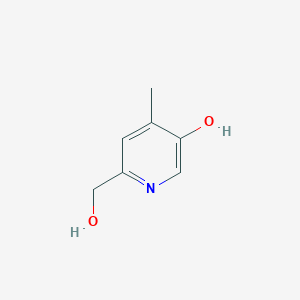
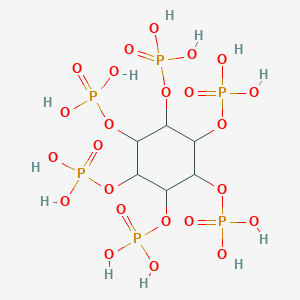
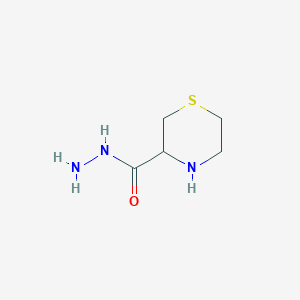
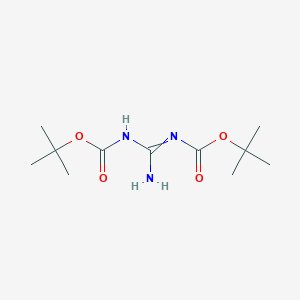
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)